4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine
Overview
Description
4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a bromo, methoxy, and methyl group on a benzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine typically involves multiple steps. One common route starts with the bromination of 5-methoxy-2-methylbenzenesulfonyl chloride, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-methylbenzenesulfonyl-morpholine derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(4-formyl-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine.
Reduction: Formation of 4-(5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine.
Substitution: Formation of 4-(4-azido-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine.
Scientific Research Applications
4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The sulfonyl group can act as an electron-withdrawing group, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-methoxy-2-methylphenylamine
- 4-Bromo-5-methoxy-2-methylbenzenesulfonyl chloride
- 4-Bromo-5-methoxy-2-methylpyridine
Uniqueness
4-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-2,6-dimethylmorpholine is unique due to the presence of both a morpholine ring and a benzenesulfonyl moiety, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-9-5-12(15)13(19-4)6-14(9)21(17,18)16-7-10(2)20-11(3)8-16/h5-6,10-11H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPIWVGNRHIZOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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